

# Application Notes and Protocols for the Hydroboration-Oxidation of 2-Nonyne

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## Compound of Interest

Compound Name: 2-Nonyne

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## Introduction

The hydroboration-oxidation of alkynes is a powerful synthetic transformation that provides a route to carbonyl compounds. Specifically, the reaction with internal alkynes, such as **2-nonyne**, yields ketones.[1][2] This two-step procedure offers an alternative to other hydration methods and is characterized by its anti-Markovnikov regioselectivity in the context of terminal alkynes, though for unsymmetrical internal alkynes, it typically results in a mixture of ketone products.[3] The use of sterically hindered borane reagents is crucial to prevent the double addition of borane across both pi-bonds of the alkyne.[2][4][5] This document provides a detailed protocol for the hydroboration-oxidation of **2-nonyne**, a representative unsymmetrical internal alkyne.

## Principle of the Reaction

The hydroboration-oxidation of **2-nonyne** proceeds in two main stages:

- Hydroboration: A bulky dialkylborane, such as disiamylborane ((Sia)<sub>2</sub>BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), is added across the carbon-carbon triple bond of **2-nonyne**. [5][6] This is a syn-addition, where the boron and hydrogen atoms add to the same face of the alkyne.[2] Due to the unsymmetrical nature of **2-nonyne**, the boron can add to either of the sp-hybridized carbons, leading to two regioisomeric vinylborane intermediates.

- Oxidation: The resulting vinylborane intermediates are then oxidized in situ using a mixture of hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) and a base, typically sodium hydroxide ( $\text{NaOH}$ ).<sup>[1]</sup> This step replaces the boron atom with a hydroxyl group, with retention of stereochemistry, to form enol intermediates. These enols are unstable and rapidly tautomerize to their more stable keto forms, yielding a mixture of 2-nonanone and 3-nonanone.<sup>[3]</sup>

## Experimental Protocol

This protocol describes a general procedure for the hydroboration-oxidation of an unsymmetrical internal alkyne, adapted for **2-nonyne**.

Materials:

- **2-Nonyne** ( $\text{C}_9\text{H}_{16}$ )
- Disiamylborane ( $(\text{Sia})_2\text{BH}$ ) or 9-Borabicyclo[3.3.1]nonane (9-BBN)
- Tetrahydrofuran (THF), anhydrous
- Sodium hydroxide ( $\text{NaOH}$ ), 3 M aqueous solution
- Hydrogen peroxide ( $\text{H}_2\text{O}_2$ ), 30% aqueous solution
- Diethyl ether
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Nitrogen or Argon gas for inert atmosphere

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Septum

- Syringes and needles
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and purification
- Chromatography column (optional, for purification)

Procedure:

#### Part 1: Hydroboration

- Under an inert atmosphere (nitrogen or argon), add **2-nonyne** (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF.
- Cool the solution to 0 °C using an ice bath.
- Slowly add a solution of disiamylborane or 9-BBN (1.1 eq) in THF to the stirred solution of **2-nonyne** via syringe.
- Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours to ensure complete formation of the vinylborane.

#### Part 2: Oxidation

- Cool the reaction mixture back down to 0 °C in an ice bath.
- Slowly and carefully add the 3 M NaOH solution (1.2 eq relative to the borane reagent) to the flask.
- Following the base addition, add 30% H<sub>2</sub>O<sub>2</sub> (1.5 eq relative to the borane reagent) dropwise, ensuring the internal temperature does not rise significantly. The addition of hydrogen peroxide can be exothermic.

- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

### Part 3: Workup and Purification

- Transfer the reaction mixture to a separatory funnel and add diethyl ether to extract the product.
- Wash the organic layer sequentially with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product mixture of 2-nonanone and 3-nonanone.
- If necessary, the individual ketone products can be separated by column chromatography on silica gel.

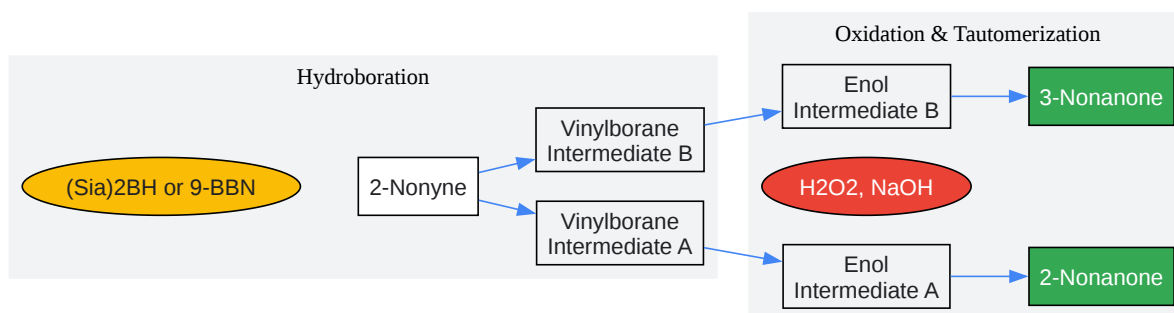
## Data Presentation

The hydroboration-oxidation of **2-nonyne** is expected to yield a mixture of 2-nonanone and 3-nonanone. The exact ratio of these products is dependent on the steric and electronic influences of the substituents on the alkyne and the specific bulky borane used. For many unsymmetrical internal alkynes, the reaction shows little regioselectivity, leading to a nearly 1:1 mixture of the two possible ketones.<sup>[7]</sup>

Product	Structure	Expected Ratio	Typical Overall Yield
2-Nonanone	$\text{CH}_3(\text{CH}_2)_5\text{C}(\text{O})\text{CH}_3$	Mixture	70-90%
3-Nonanone	$\text{CH}_3(\text{CH}_2)_4\text{C}(\text{O})\text{CH}_2\text{CH}_3$	Mixture	70-90%

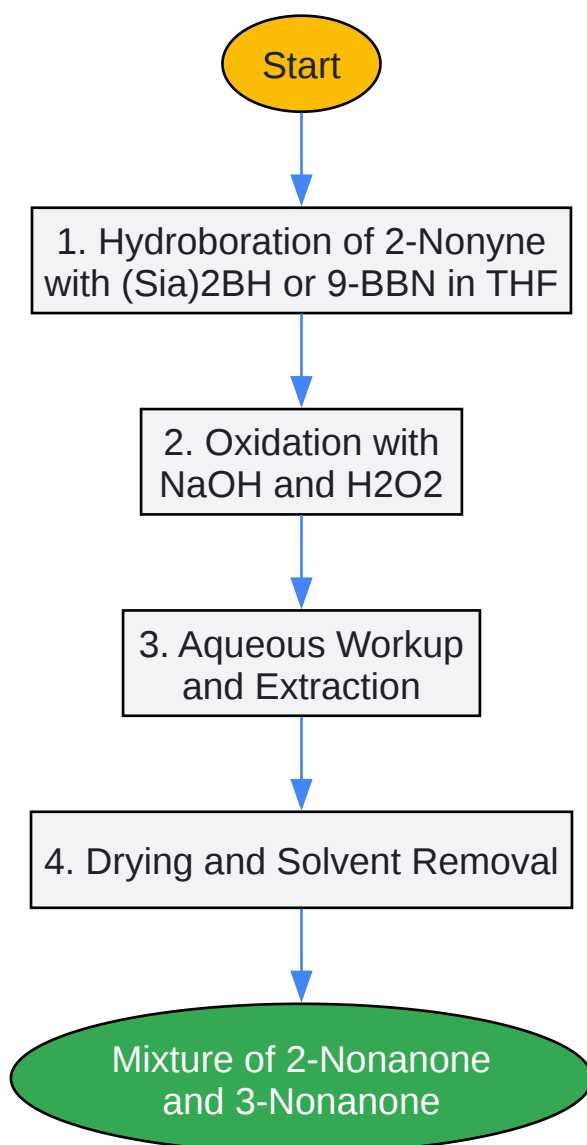
Note: The product ratio for **2-nonyne** is not definitively reported in the literature and a mixture of both regioisomers is anticipated. The overall yield is a typical range for this type of reaction.

## Visualizations



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Caption: Reaction pathway for the hydroboration-oxidation of **2-nonyne**.



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Caption: Experimental workflow for the synthesis of ketones from **2-nonyne**.

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